molecular formula C13H23NO3 B2732995 Tert-butyl 6-(aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylate CAS No. 2126177-92-0

Tert-butyl 6-(aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylate

Cat. No.: B2732995
CAS No.: 2126177-92-0
M. Wt: 241.331
InChI Key: VIKVRVRILDDJRV-UHFFFAOYSA-N
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Description

Tert-butyl 6-(aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylate is a chemical compound with the molecular formula C12H22N2O3 and a molecular weight of 242.32 g/mol . This compound is characterized by its spirocyclic structure, which includes an oxaspiro ring system and an aminomethyl group. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

The synthesis of tert-butyl 6-(aminomethyl)-5-oxaspiro[34]octane-2-carboxylate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of protecting groups, such as tert-butyl, to ensure the stability of intermediate compounds . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Tert-butyl 6-(aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl 6-(aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 6-(aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. The spirocyclic structure provides rigidity and specificity to these interactions, enhancing the compound’s effectiveness .

Comparison with Similar Compounds

Tert-butyl 6-(aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylate can be compared with other spirocyclic compounds, such as:

The uniqueness of tert-butyl 6-(aminomethyl)-5-oxaspiro[3

Properties

IUPAC Name

tert-butyl 6-(aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(15)9-6-13(7-9)5-4-10(8-14)16-13/h9-10H,4-8,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIKVRVRILDDJRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC2(C1)CCC(O2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126177-92-0
Record name tert-butyl 6-(aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylate
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